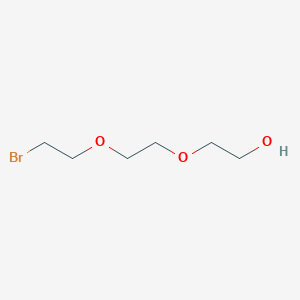
Bromo-PEG3-alcohol
Übersicht
Beschreibung
Bromo-PEG3-alcohol is a PEG linker containing a bromide group with a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Bromo-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular formula of Bromo-PEG3-alcohol is C6H13BrO3 . It has a molecular weight of 213.07 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG3-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Bromo-PEG3-alcohol has a molecular weight of 213.07 g/mol . It is soluble in water, DMSO, DMF, and DCM . The physical appearance of Bromo-PEG3-alcohol is not specified in the sources .Wissenschaftliche Forschungsanwendungen
Bromo-PEG3-alcohol is a versatile compound used in various scientific research applications due to its functional groups that allow for further derivatization or replacement with other reactive functional groups. Here is a comprehensive analysis of six unique applications of Bromo-PEG3-alcohol:
Surface Modification of Medical Devices
Scientific Field
Biomedical Engineering Application Summary: Bromo-PEG3-alcohol is employed to modify the surfaces of medical devices, such as stents and catheters, to improve their biocompatibility and reduce the risk of thrombosis and infection. Methods of Application: The surface of medical devices is coated with Bromo-PEG3-alcohol using techniques like dip-coating or plasma polymerization. The effectiveness of the coating is assessed through tests for hemocompatibility, protein adsorption, and bacterial adhesion. Results Summary: The modified devices typically show a significant reduction in unspecific protein binding and bacterial colonization, leading to a lower incidence of device-related complications. Quantitative data include measurements of protein adsorption rates and bacterial adhesion counts.
This application, like the others, leverages the unique properties of Bromo-PEG3-alcohol to enhance the performance and safety of biomedical devices. The compound’s ability to be easily modified and its compatibility with biological systems make it a valuable tool in medical research and device manufacturing . For detailed experimental procedures and specific quantitative results, access to specialized scientific publications would be necessary.
Here’s another application of Bromo-PEG3-alcohol in scientific research:
PROTAC Development
Scientific Field
Medicinal Chemistry Application Summary: Bromo-PEG3-alcohol is used in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins for therapeutic purposes. Methods of Application: The compound serves as a linker in PROTAC molecules, connecting the ligand for the target protein with the ligand for an E3 ubiquitin ligase. The synthesis of PROTACs involves organic synthesis techniques, and their efficacy is evaluated using cell-based assays. Results Summary: The use of Bromo-PEG3-alcohol in PROTACs has led to the creation of molecules that can selectively degrade disease-related proteins. The results include data on degradation rates, selectivity, and potency of the PROTACs .
This application highlights the role of Bromo-PEG3-alcohol in advancing targeted protein degradation therapies, which is a rapidly growing area in drug development. The compound’s ability to act as a bridge between different functional groups makes it an invaluable tool in the design of these sophisticated molecules . For the most detailed and up-to-date information, including specific experimental procedures and quantitative results, consulting the latest scientific publications is essential.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDRGOLCZHQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-alcohol | |
CAS RN |
57641-67-5 | |
| Record name | Bromo-PEG3-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




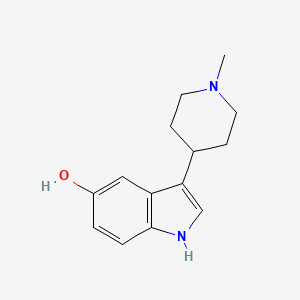
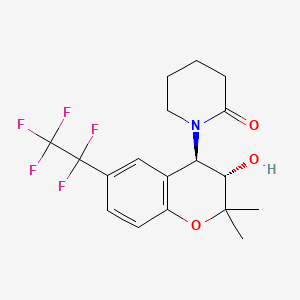
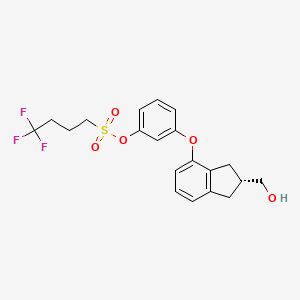
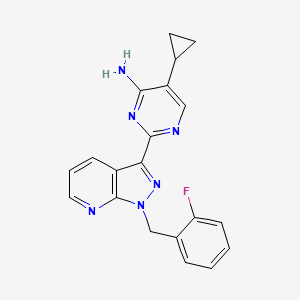
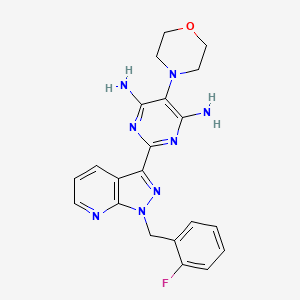
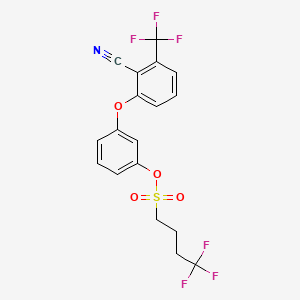
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)
![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
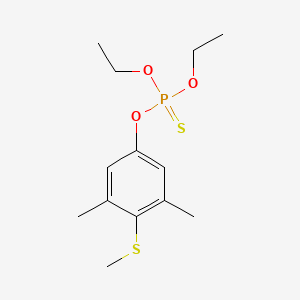

![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)